3-Phenylbenzofuro[3,2-c]pyridine
Description
Properties
Molecular Formula |
C17H11NO |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
3-phenyl-[1]benzofuro[3,2-c]pyridine |
InChI |
InChI=1S/C17H11NO/c1-2-6-12(7-3-1)15-10-17-14(11-18-15)13-8-4-5-9-16(13)19-17/h1-11H |
InChI Key |
LWBHSYUSIYXGMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C4=CC=CC=C4OC3=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzofuro[3,2-c]quinoline Derivatives
Benzofuro[3,2-c]quinolines (e.g., compound G in ) share the furo[3,2-c]pyridine core but incorporate a fused quinoline moiety. This tetracyclic structure demonstrates:
| Property | 3-Phenylbenzofuro[3,2-c]pyridine | Benzofuro[3,2-c]quinoline (G) |
|---|---|---|
| Anticancer IC₅₀ (UO-31) | Not reported | <1 µM |
| Neuroprotection | Not observed | Yes |
2-Aryl-Substituted Furo[3,2-c]pyridines
Thieno[3,2-c]pyridine Derivatives
Replacing the oxygen atom in the furan ring with sulfur (thieno[3,2-c]pyridine) alters bioactivity:
- Receptor Selectivity: Thieno derivatives exhibit potent 5-HT₁/5-HT₂ receptor affinity but weak dopamine D₂ binding, whereas 3-phenylbenzofuropyridines show high α₂-adrenoceptor selectivity (Ki < 10 nM vs. α₁-adrenoceptors) .
- Mechanistic Divergence: Despite similar antipsychotic effects in vivo, thieno derivatives modulate dopamine neurons in brain regions A9 and A10 differently, highlighting structural dependence on neurochemical pathways .
Photophysical and Physicochemical Properties
UV-Vis and emission spectra reveal substituent-dependent behavior:
- Monovalent Derivatives: this compound analogs (e.g., compound 8 in ) absorb at ~250 nm but lack fluorescence, whereas N-oxide derivatives (e.g., compound 19) emit at 388 nm .
- Bivalent Systems :
| Compound | λₐbs (nm) | λₑₘ (nm) | Stokes Shift (nm) |
|---|---|---|---|
| 3-Phenyl derivative | ~250 | None | N/A |
| Bifuro[3,2-c]pyridine (20) | 322 | 374 | 52 |
Antimicrobial Activity
- This compound: Limited data, but structural analogs like 4-chlorofuro[3,2-c]pyridine () show moderate activity (MIC = 32–64 µg/mL) against phytopathogens, suggesting phenyl substitution may enhance membrane penetration .
- 2-Trifluoromethyl Derivatives : Superior antibacterial effects (MIC = 8–16 µg/mL) due to increased electronegativity and target binding .
Central Nervous System (CNS) Activity
- α₂-Adrenoceptor Antagonism: this compound derivatives () exhibit high α₂-adrenoceptor affinity (Ki = 2–5 nM) with >100-fold selectivity over α₁-receptors, a profile unmatched by thieno or quinoline analogs .
- Antidepressant Potential: In vivo studies show reduced apomorphine-induced climbing in rodents, a trait shared with thieno derivatives but achieved via distinct mechanisms .
Preparation Methods
Key Reaction Conditions:
| Reactants | Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 3-Bromobenzofuran derivative | Pd XPhos G3, XPhos ligand | THF | 70°C | 72–84% |
The mechanism proceeds via Suzuki-Miyaura coupling followed by intramolecular cyclization. This method is notable for its regioselectivity and tolerance of electron-withdrawing substituents.
Copper-Mediated Cascade Alkynylation/Cyclization
A copper(I)-catalyzed cascade reaction enables the synthesis of 1,2-dihydrobenzofuro[3,2-b]pyridines, which are subsequently oxidized to the aromatic product. Using Cu(CH₃CN)₄BF₄ and XantPhos ligand, terminal alkynes react with azadienes in 1,4-dioxane at 60°C.
Key Reaction Conditions:
| Reactants | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|
| Azadiene + Phenylacetylene | Cu(CH₃CN)₄BF₄/XantPhos | Et₃N | 1,4-Dioxane | 89–96% |
Post-reaction treatment with NaOH in ethanol at 80°C achieves deprotection and aromatization, yielding This compound in near-quantitative yields.
Gold(III)-Catalyzed Domino Synthesis
A Au(III)-catalyzed domino reaction between o-alkynylaldehydes and chiral amino alcohols generates benzofuro[3,2-c]pyridines under mild conditions. This method emphasizes stereoselectivity and water compatibility.
Key Reaction Conditions:
The reaction proceeds via imine formation, cyclization, and oxidation, offering an eco-friendly alternative to traditional methods.
Base-Mediated Cyclization of α,β-Unsaturated Imines
A three-component reaction involving aurone-derived α,β-unsaturated imines, terminal alkynes, and NEt₃ in dichloroethane (DCE) produces 1,4-dihydrobenzofuro[3,2-b]pyridines. Subsequent DBU-mediated aromatization yields the target compound.
Key Reaction Conditions:
This method is scalable, with gram-scale reactions maintaining >85% efficiency.
One-Pot Tandem Sonogashira/Electrophilic Cyclization
A Pd/Cu-catalyzed tandem protocol combines Sonogashira coupling with electrophilic cyclization. Using 2-iodophenol derivatives and phenylacetylene, the reaction forms benzofuro[3,2-c]pyridine in a single pot.
Key Reaction Conditions:
| Reactants | Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Iodophenol + Phenylacetylene | Pd(OAc)₂, CuI, PPh₃ | Toluene | 110°C | 65–78% |
Iodine or N-iodosuccinimide (NIS) serves as the electrophilic cyclization agent, ensuring high regiocontrol.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclocondensation of 2-hydroxybenzaldehydes with propargylamines, reducing reaction times from hours to minutes. This method is ideal for high-throughput synthesis.
Key Reaction Conditions:
The microwave approach minimizes side reactions and improves purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | High regioselectivity | Requires inert atmosphere | Scalable production |
| Cu-Mediated Cascade | One-pot synthesis | Sensitive to moisture | Rapid library synthesis |
| Au-Catalyzed Domino | Eco-friendly, stereoselective | High catalyst loading | Chiral applications |
| Base-Mediated Cyclization | Scalable, room temp | Multi-step purification | Industrial settings |
| Tandem Sonogashira | Atom-economical | High temperature | Electron-deficient substrates |
| Microwave-Assisted | Fast, high purity | Specialized equipment | High-throughput screening |
Q & A
Q. Key Challenges :
- Low yields in cross-coupling reactions due to steric hindrance or catalyst inefficiency.
- Purification difficulties from tarred reaction mixtures, especially in acidic conditions .
Basic: How is the structural characterization of this compound derivatives performed?
Answer:
- NMR Spectroscopy : and NMR are critical for confirming substitution patterns and regiochemistry. For example, 4-phenylfuro[3,2-c]pyridine shows distinct aromatic proton shifts at δ 7.3–8.2 ppm .
- X-ray Crystallography : Resolves crystal packing and intramolecular interactions, such as π-π stacking (3.44–3.83 Å) in copper(II) complexes .
- Mass Spectrometry : Validates molecular weights and fragmentation patterns, particularly for halogenated derivatives .
Advanced: How can conflicting antimicrobial activity data between structurally similar derivatives be resolved?
Answer:
Contradictions in bioactivity (e.g., variable MIC values) may arise from:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., CF₃) enhance membrane permeability but may reduce target binding .
- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and include positive controls (e.g., ciprofloxacin for bacteria) .
- Structural Modifications : Compare thieno[3,2-c]pyridine (higher 5-HT receptor affinity) vs. furo[3,2-c]pyridine (preferential dopamine modulation) to isolate pharmacophore contributions .
Advanced: What methodologies optimize the Pictet-Spengler reaction for tetrahydrofuro[3,2-c]pyridine synthesis?
Answer:
Key parameters include:
Q. Example Table :
| Solvent | Temp (°C) | Acid (equiv) | Yield (%) |
|---|---|---|---|
| Toluene | 70 | HCl (1.0) | 58 |
| CH₃CN | 50 | HCl (2.0) | 26 |
Advanced: How do computational methods aid in designing this compound derivatives as enzyme inhibitors?
Answer:
- Molecular Dynamics (MD) Simulations : Predict binding modes to targets like CYP51. For example, 4H-pyrano[3,2-c]pyridine analogs show stable interactions with heme cofactors via hydrophobic and π-stacking interactions .
- QSAR Modeling : Correlate substituent lipophilicity (logP) with antifungal activity. Derivatives with logP 2.5–3.5 exhibit optimal membrane penetration .
- Docking Studies : Identify steric clashes with bulky substituents (e.g., trifluoromethyl) to refine scaffold design .
Basic: What biological activities are associated with this compound derivatives?
Answer:
- Antimicrobial : Inhibit Gram-positive bacteria (e.g., S. aureus) with MIC values of 8–32 µg/mL .
- Anticancer : Induce apoptosis in leukemia cell lines (IC₅₀ ~5 µM) via topoisomerase-II inhibition .
- CNS Modulation : Act as 5-HT receptor ligands with potential antipsychotic effects, as shown in Sidman avoidance assays .
Advanced: How can researchers address stability issues of intermediates during synthesis?
Answer:
- Inert Conditions : Use anhydrous solvents and nitrogen atmospheres to prevent oxidation of dihydrofuro[3,2-c]pyridines .
- Low-Temperature Workup : Quench reactions at 0–5°C to stabilize imine intermediates .
- Derivatization : Convert unstable amines to hydrochloride salts for long-term storage .
Advanced: What strategies enhance the selectivity of Suzuki couplings for aryl-substituted derivatives?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
